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Compound of Interest

Compound Name: 5-Fluoro-2-methylindan-1-one

Cat. No.: B1587259

An In-Depth Technical Guide to 5-Fluoro-2-methylindan-1-one: Structure, Properties,
Synthesis, and Applications

Introduction

5-Fluoro-2-methylindan-1-one is a fluorinated derivative of indanone, a class of bicyclic
ketones that serve as foundational scaffolds in organic synthesis and medicinal chemistry. The
strategic incorporation of a fluorine atom and a methyl group onto the indanone core
significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability.
These modifications make it a highly valuable intermediate for the synthesis of complex
bioactive molecules and advanced materials.[1][2][3]

As a Senior Application Scientist, this guide aims to provide researchers, chemists, and drug
development professionals with a comprehensive technical overview of 5-Fluoro-2-
methylindan-1-one. We will delve into its molecular characteristics, detail a robust synthetic
protocol with mechanistic insights, outline methods for its analytical characterization, and
explore its applications, particularly its role as a precursor in the development of novel
therapeutics.

Molecular Structure and Physicochemical

Properties
Structural Elucidation
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The molecular architecture of 5-Fluoro-2-methylindan-1-one consists of a benzene ring fused
to a five-membered cyclopentanone ring. The key substitutions are a fluorine atom at the 5-
position of the aromatic ring and a methyl group at the 2-position of the aliphatic ring, which is
adjacent to the carbonyl group.

The presence of the electron-withdrawing fluorine atom on the aromatic ring influences the
reactivity of the entire molecule, particularly the electrophilicity of the carbonyl carbon. The
methyl group at the alpha-position to the ketone introduces a chiral center, meaning the
compound can exist as a racemic mixture of (R) and (S)-enantiomers unless a stereospecific
synthesis is employed.

Caption: Molecular structure of 5-Fluoro-2-methylindan-1-one.

Physicochemical Data

The key physicochemical properties of 5-Fluoro-2-methylindan-1-one are summarized below.
These values are critical for designing reaction conditions, purification procedures, and
formulation strategies.

Property Value Reference(s)
Molecular Formula C10HoFO [1][4]
Molecular Weight 164.18 g/mol [1]

CAS Number 41201-58-5 [11[5]
Appearance White crystalline solid [1]14]

Melting Point 80-82 °C [11[4]

Boiling Point 251.8 °C at 760 mmHg [1]

Density 1.179 g/cm3 [1]

Soluble in common organic
Solubility solvents (alcohols, ethers, [1114]

ketones)

Synthesis and Manufacturing
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Synthetic Strategy: Intramolecular Cyclization

The synthesis of 5-Fluoro-2-methylindan-1-one is efficiently achieved via an acid-catalyzed
intramolecular cyclization. A common and effective method starts with 3-dimethylamino-4'-
fluoro-2-methylpropiophenone.[6][7] This strategy relies on the principle of an intramolecular
electrophilic aromatic substitution, where a strong acid protonates the precursor, leading to the
elimination of the dimethylamino group and formation of a reactive carbocation intermediate
that subsequently attacks the electron-rich fluorophenyl ring to form the five-membered ring of
the indanone core.

Concentrated sulfuric acid serves as both the catalyst and the dehydrating agent, promoting
the cyclization reaction efficiently at an elevated temperature.[6]
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Caption: Synthetic workflow for 5-Fluoro-2-methylindan-1-one.
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Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. Each step is
critical for the success of the synthesis.

o Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, carefully
add 100 mL of concentrated sulfuric acid.

» Addition of Precursor: To the stirred sulfuric acid, slowly add 42 g (0.20 mole) of 3-
dimethylamino-4'-fluoro-2-methylpropiophenone. The addition should be controlled to
manage any initial exotherm.

e Cyclization Reaction: Gradually warm the mixture to 90°C over a period of one hour.
Maintain this temperature and continue stirring for an additional two hours to ensure the
reaction proceeds to completion.[6] The progress can be monitored by Thin Layer
Chromatography (TLC).

o Workup - Quenching: After cooling the reaction mixture to room temperature, carefully pour it
onto a sufficient quantity of crushed ice with vigorous stirring. This step quenches the
reaction and precipitates the organic product.

o Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into
toluene (3 x 100 mL). Toluene is selected for its good solvency of the product and
immiscibility with water.

 Purification - Washing: Combine the organic layers and wash sequentially with a 1M
aqueous sodium hydroxide (NaOH) solution to remove any acidic impurities, followed by a
wash with water to remove residual base and salts.[6]

 Isolation: Dry the toluene layer over anhydrous sodium sulfate (Na2S0Oa.), filter, and
concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude
5-Fluoro-2-methylindan-1-one. Further purification can be achieved by recrystallization or
column chromatography if necessary.

Spectroscopic and Analytical Characterization
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Confirming the identity and purity of the synthesized 5-Fluoro-2-methylindan-1-one is
paramount. A combination of spectroscopic techniques provides unambiguous structural
verification.

Technique Expected Features

- Aromatic Region: Multiple signals between 7.0-
8.0 ppm, showing complex splitting patterns due
to tH-H and 'H-1°F coupling. - Aliphatic Region:
A multiplet for the methine proton (C2-H), two
*H NMR - : . :
distinct multiplets for the diastereotopic
methylene protons (C3-Hz), and a doublet for
the methyl protons (C2-CHs) due to coupling

with the C2 proton.

- Carbonyl: A signal downfield (~200 ppm). -
Aromatic: Multiple signals in the 110-160 ppm
range, with some showing characteristic splitting
due to C-F coupling (*QJCF, 2JCF, etc.). -
Aliphatic: Signals for the methine (C2),

13C NMR

methylene (C3), and methyl carbons.

- Molecular lon (M*): A prominent peak at m/z =

164.18, corresponding to the molecular weight
Mass Spectrometry (MS) of the compound. - Fragmentation:

Characteristic losses of CO (m/z 136) and CHs

(m/z 149) are expected.

- C=0 Stretch: A strong absorption band around

1700-1720 cm~1. - Aromatic C=C Stretch: Peaks
Infrared (IR) Spectroscopy in the 1450-1600 cm~t region. - C-F Stretch: A

strong band typically found in the 1100-1300

cm~1 region.

Applications in Research and Drug Development

The true value of 5-Fluoro-2-methylindan-1-one lies in its utility as a versatile chemical
building block.[1][4]
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The Fluorinated Indanone Scaffold in Medicinal
Chemistry

The indanone core is a "privileged scaffold” in drug discovery, appearing in numerous
compounds with diverse biological activities. The introduction of fluorine is a well-established
strategy to enhance key pharmaceutical properties:

o Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing
the drug's half-life.[2][3]

» Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-
dipole) with enzyme active sites, improving potency.[3]

 Lipophilicity & Bioavailability: Fluorine substitution can increase a molecule's lipophilicity,
which may improve its ability to cross cell membranes.[3]

Derivatives of fluorinated indanones are actively investigated for their potential as anti-
inflammatory, anti-cancer, and neuroprotective agents.[3][8][9]
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Caption: Role as a precursor to bioactive compounds.

Safety and Handling

5-Fluoro-2-methylindan-1-one is an organic chemical and should be handled with appropriate
care.[4] Standard laboratory safety protocols should be followed:

Use in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.[4]

Avoid inhalation, ingestion, and direct contact with skin and eyes.[4]

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

[4]

For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-Fluoro-2-methylindan-1-one molecular structure and
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587259#5-fluoro-2-methylindan-1-one-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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